molecular formula C10H14O3 B13488748 Methyl 7-oxospiro[3.4]octane-6-carboxylate

Methyl 7-oxospiro[3.4]octane-6-carboxylate

Cat. No.: B13488748
M. Wt: 182.22 g/mol
InChI Key: CTLRYYHEWQPWBY-UHFFFAOYSA-N
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Description

Methyl 7-oxospiro[3.4]octane-6-carboxylate is a spirocyclic compound with the molecular formula C10H14O3. This compound is characterized by a unique spiro structure, where two rings are connected through a single carbon atom. The spirocyclic framework imparts distinct chemical and physical properties to the molecule, making it an interesting subject for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-oxospiro[3.4]octane-6-carboxylate typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a suitable cyclohexanone derivative with a carboxylate ester under acidic or basic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxospiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various spirocyclic derivatives, such as spiro alcohols, spiro ketones, and spiro carboxylic acids .

Scientific Research Applications

Methyl 7-oxospiro[3.4]octane-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-oxospiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-oxospiro[3.4]octane-6-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be exploited in various applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 7-oxospiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C10H14O3/c1-13-9(12)7-5-10(3-2-4-10)6-8(7)11/h7H,2-6H2,1H3

InChI Key

CTLRYYHEWQPWBY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2(CCC2)CC1=O

Origin of Product

United States

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